Ethyl 4-hydroxycyclohexanecarboxylate chemical properties
Ethyl 4-hydroxycyclohexanecarboxylate chemical properties
An In-Depth Technical Guide to the Chemical Properties of Ethyl 4-hydroxycyclohexanecarboxylate
For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical properties of intermediate compounds is paramount. Ethyl 4-hydroxycyclohexanecarboxylate, a versatile building block in organic synthesis, is one such compound. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and relevant safety information. The data is presented in a structured format to facilitate easy reference and comparison.
Chemical and Physical Properties
Ethyl 4-hydroxycyclohexanecarboxylate is a cyclic ester that typically exists as a mixture of cis and trans isomers.[1][2] The initial synthesis often results in an isomeric mixture, which can be altered through processes like isomerization using a base to favor the more stable trans isomer.[1]
General Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₃ | [3][4] |
| Molecular Weight | 172.22 g/mol | [3][5] |
| CAS Number | 17159-80-7 (mixture of cis and trans) | [3][5] |
| 3618-04-0 (trans isomer) | [4][6] | |
| 75877-66-6 (cis isomer) | [7] | |
| IUPAC Name | ethyl 4-hydroxycyclohexane-1-carboxylate | [3] |
| SMILES | CCOC(=O)C1CCC(O)CC1 | [3][5] |
| InChI Key | BZKQJSLASWRDNE-UHFFFAOYSA-N | [3][5] |
Physical Properties
The physical properties can vary slightly depending on the isomeric ratio.
| Property | Value (mixture of cis and trans) | Value (trans isomer) | Source |
| Appearance | Liquid | - | [5] |
| Boiling Point | 127-134 °C at 0.1 mmHg | 144 °C at 12 mmHg; 251.4 °C at 760 mmHg | [5][6][8] |
| Density | 1.068 g/mL at 25 °C | 1.093 g/cm³ | [5][8] |
| Refractive Index | n20/D 1.466 | - | [5] |
| Flash Point | 113 °C (235.4 °F) - closed cup | 100.193 °C | [5][8] |
Computed Properties
These properties are computationally derived and are useful for predicting the molecule's behavior in various models.
| Property | Value | Source |
| XLogP3-AA | 1 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 3 | [3] |
| Topological Polar Surface Area (TPSA) | 46.53 Ų | [4] |
Spectroscopic Profile
| Spectroscopy Type | Key Features | Source |
| ¹H NMR | A complex multiplet between δ 4.17-4.08 ppm (2H, -OCH₂CH₃), a multiplet at δ 3.68-3.57 ppm (0.7H, -CHOH for trans), a broad singlet at δ 3.90 ppm (0.3H, -CHOH for cis), multiplets for the cyclohexane ring protons (9H), and a multiplet at δ 1.27-1.22 ppm (3H, -OCH₂CH₃). | [6] |
| ¹³C NMR | Expected signals around δ 175 ppm (C=O), δ 68-70 ppm (-CHOH), δ 60 ppm (-OCH₂CH₃), various signals for the cyclohexane carbons, and a signal around δ 14 ppm (-OCH₂CH₃). | [9] |
| IR Spectroscopy | A broad absorption band for the O-H stretch (around 3400 cm⁻¹), a strong C=O stretch for the ester (around 1730 cm⁻¹), and C-O stretching bands (around 1200-1100 cm⁻¹). | |
| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z = 172. | [3] |
Experimental Protocols
The following protocols are based on established synthetic and purification methodologies.
Synthesis of Ethyl 4-hydroxycyclohexanecarboxylate
This protocol details the reduction of a ketone to an alcohol, a common and reliable transformation.
Reaction: Reduction of ethyl 4-oxocyclohexanecarboxylate.[6]
Materials:
-
Ethyl 4-oxocyclohexanecarboxylate
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve ethyl 4-oxocyclohexanecarboxylate (13.5 g, 79 mmol) in methanol (150 mL) in a suitable reaction flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (5.3 g, 140 mmol) to the stirred solution.
-
After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 3 hours.
-
Upon completion (monitored by TLC), quench the reaction by carefully adding water (50 mL).
-
Extract the product from the aqueous mixture with ethyl acetate (1 x 150 mL, then 2 x 50 mL).[6]
-
Combine the organic layers and wash with water (50 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[6]
Purification Protocols
1. Silica Gel Column Chromatography
This is the standard method for purifying the crude product from the synthesis described above.
Procedure:
-
Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexane).
-
Load the crude product onto the column.
-
Elute the column with a solvent system of increasing polarity. A gradient of hexane-ethyl acetate (from 1.5:1 to 1:1) has been reported to be effective.[6]
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Ethyl 4-hydroxycyclohexanecarboxylate as a colorless oil.[6]
2. Isomerization and Recrystallization for trans-Isomer
This protocol is used to obtain the pure trans isomer from a mixture.
Procedure:
-
Isomerization: Reflux the cis/trans mixture of 4-hydroxycyclohexanecarboxylic acid (the precursor) in a solvent like methanol with a base such as sodium methoxide to shift the equilibrium towards the trans isomer.[1][10]
-
Esterification: Convert the resulting trans-4-hydroxycyclohexanecarboxylic acid to the ethyl ester using standard methods (e.g., Fischer esterification).
-
Recrystallization: Dissolve the crude trans-ethyl 4-hydroxycyclohexanecarboxylate product in a minimal amount of a hot mixed solvent system, such as ethyl acetate/petroleum ether (1:1 ratio).[10]
-
Allow the solution to cool slowly to room temperature, and then to 0 °C, to induce crystallization of the pure trans isomer.[10]
-
Collect the white, powdered crystals by filtration and dry them.[10]
Workflow Visualization
The following diagram illustrates the synthesis and purification workflow for Ethyl 4-hydroxycyclohexanecarboxylate.
Caption: Synthesis and purification workflow for Ethyl 4-hydroxycyclohexanecarboxylate.
Safety Information
It is essential to handle Ethyl 4-hydroxycyclohexanecarboxylate with appropriate safety precautions.
GHS Hazard and Precautionary Statements
| Category | Information | Source |
| Pictogram | GHS07 (Exclamation Mark) | [8] |
| Signal Word | Warning | [5][8] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3][5] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][5] |
| Personal Protective Equipment (PPE) | Eyeshields, Gloves, appropriate respirator filter (e.g., type ABEK EN14387). | [5] |
| Storage Class | 10 - Combustible liquids. | [5] |
References
- 1. Ethyl 4-hydroxycyclohexanecarboxylate | 3618-04-0 | Benchchem [benchchem.com]
- 2. Ethyl 4-hydroxycyclohexanecarboxylate, cis + trans, 97% 5 g | Request for Quote [thermofisher.com]
- 3. Ethyl 4-hydroxycyclohexanecarboxylate | C9H16O3 | CID 86973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. Ethyl 4-hydroxycyclohexanecarboxylate, mixture of cis and trans 98 17159-80-7 [sigmaaldrich.com]
- 6. Ethyl trans-4-Hydroxycyclohexanecarboxylate | 3618-04-0 [chemicalbook.com]
- 7. 75877-66-6|cis-Ethyl 4-hydroxycyclohexanecarboxylate|BLD Pharm [bldpharm.com]
- 8. americanelements.com [americanelements.com]
- 9. m.youtube.com [m.youtube.com]
- 10. CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid - Google Patents [patents.google.com]
